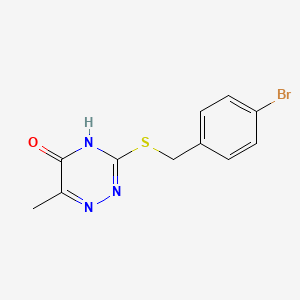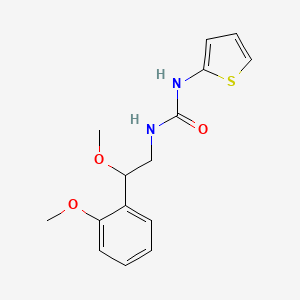
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea, also known as MTU, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MTU is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have various biochemical and physiological effects. Studies have shown that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea.
Future Directions
There are several future directions for the investigation of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea. One potential direction is the development of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea-based anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea. Furthermore, the potential use of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in the treatment of inflammatory diseases should be investigated. Overall, the investigation of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has the potential to lead to the development of new treatments for various diseases.
In conclusion, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is a promising compound that has gained attention in recent years due to its potential use in scientific research. 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have various biochemical and physiological effects, making it a potential candidate for the development of new treatments for various diseases. Further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea, as well as its potential as a treatment for inflammatory diseases.
Synthesis Methods
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenethylamine with isocyanate, followed by the reaction with 2-thiophenecarboxylic acid. The final product is obtained through the purification of the crude reaction mixture.
Scientific Research Applications
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-12-7-4-3-6-11(12)13(20-2)10-16-15(18)17-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHJVGXGMEDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2910200.png)
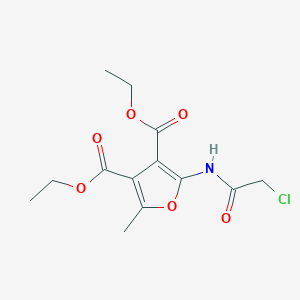
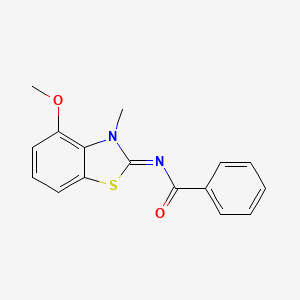
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910205.png)
![Diethyl 5-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2910206.png)
![2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2910207.png)
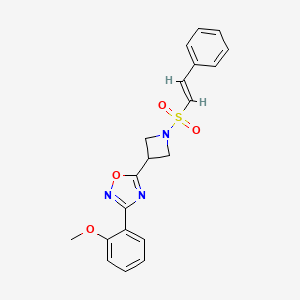
![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)

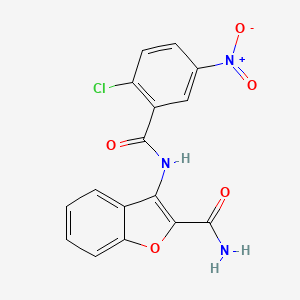

![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
